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molecular formula C6H4BrNOS B8362922 2-Bromo alpha-ethynyl 4-thiazolemethanol

2-Bromo alpha-ethynyl 4-thiazolemethanol

Cat. No. B8362922
M. Wt: 218.07 g/mol
InChI Key: OJMABXSKPBAOGB-UHFFFAOYSA-N
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Patent
US05395845

Procedure details

Using the procedure of Example 1, 2-bromo-4-thiazole carboxaldehyde and ethynyl magnesium bromide were reacted to obtain the desired product with a Rf=0.17 [hexane-ethyl acetate (7-3)].
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethynyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[C:5]([CH:7]=[O:8])[N:6]=1.[C:9]([Mg]Br)#[CH:10]>CCCCCC.C(OCC)(=O)C>[Br:1][C:2]1[S:3][CH:4]=[C:5]([CH:7]([C:9]#[CH:10])[OH:8])[N:6]=1 |f:2.3|

Inputs

Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=C(N1)C=O
Step Three
Name
ethynyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=C(N1)C(O)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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